molecular formula C10H21ClN2O3 B15179477 (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride CAS No. 94110-15-3

(2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride

Cat. No.: B15179477
CAS No.: 94110-15-3
M. Wt: 252.74 g/mol
InChI Key: LNCULBSXNIPYON-UHFFFAOYSA-N
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Description

(CAS: 13052-11-4) This quaternary ammonium compound features a trimethylammonium group linked to a hydroxypropyl chain modified with a methoxy group and a 1-oxoallylamino substituent. Its molecular formula is C₁₀H₂₀ClNO₃, with a molecular weight of 237.72 g/mol . The compound is primarily utilized in polymer chemistry, cosmetics, and specialty surfactants due to its cationic charge and reactive acryloyl-like moieties. Its synthesis involves functionalizing hydroxypropyltrimethylammonium chloride with 1-oxoallyl groups via methoxy linkages .

Properties

CAS No.

94110-15-3

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

[2-hydroxy-3-[(prop-2-enoylamino)methoxy]propyl]-trimethylazanium;chloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-5-10(14)11-8-15-7-9(13)6-12(2,3)4;/h5,9,13H,1,6-8H2,2-4H3;1H

InChI Key

LNCULBSXNIPYON-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(COCNC(=O)C=C)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride typically involves the reaction of trimethylamine with (2-hydroxy-3-methoxypropyl)amine in the presence of acryloyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment. The process is carried out in a cleanroom environment to prevent contamination and ensure the quality of the final product. The production capacity can range from kilograms to metric tons, depending on the demand.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.

    Reduction: The oxoallyl group can be reduced to form saturated compounds.

    Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield oxo compounds, while reduction of the oxoallyl group can produce saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride is used as a reagent in various organic synthesis reactions. It is also employed in the preparation of polymers and copolymers .

Biology: In biological research, this compound is used as a biochemical tool to study cellular processes and molecular interactions. It can be used to modify proteins and nucleic acids for various experimental purposes .

Medicine: In medicine, (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride is investigated for its potential therapeutic applications. It is studied for its antimicrobial and antiviral properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of cleaning agents and disinfectants .

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-(((1-oxoallyl)amino)methoxy)propyl)trimethylammonium chloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. The pathways involved in its action include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(2-(Acryloyloxy)ethyl)trimethylammonium Chloride (CAS: 44992-01-0)
  • Structure: Contains an acryloyloxy group instead of the 1-oxoallylamino-methoxy group.
  • Key Differences :
    • Higher reactivity in radical polymerization due to the acryloyloxy group’s conjugation with the double bond .
    • Molecular weight: 193.67 g/mol , smaller than the target compound .
    • Applications: Widely used in cationic polyacrylamides for water treatment and papermaking .
(3-Acrylamidopropyl)trimethylammonium Chloride (CAS: 51410-72-1)
  • Structure: Features an acrylamide group instead of the 1-oxoallylamino-methoxy group.
  • Key Differences: Enhanced hydrolytic stability due to the acrylamide linkage . Applications: Key monomer in hydrogels and flocculants for biomedical uses .
Trimethyl-3-[(1-oxoallyl)amino]propylammonium Chloride (CAS: 256-181-3)
  • Structure : Lacks the hydroxypropyl and methoxy groups, with a shorter alkyl chain.
  • Key Differences :
    • Reduced steric hindrance improves interaction with anionic surfactants .
    • Molecular weight: 207.7 g/mol , smaller than the target compound .

Quaternary Ammonium Compounds with Hydroxypropyl Backbones

(3-Chloro-2-hydroxypropyl)trimethylammonium Chloride
  • Structure: Contains a chloro substituent instead of the 1-oxoallylamino-methoxy group.
  • Key Differences :
    • Reactivity: Chlorine atom allows nucleophilic substitution, forming covalent bonds with polysaccharides (e.g., guar gum modification) .
    • Applications: Used in textile softeners and cationic starch production .
[2-Hydroxy-3-(trimethylammonio)propyl] Dextran Chloride
  • Structure : Dextran polymer backbone with hydroxypropyltrimethylammonium groups.
  • Key Differences :
    • Higher molecular weight (polymer) with nitrogen content 2.2–3.4% .
    • Applications: Antimicrobial coatings and pH-responsive drug delivery systems .

Performance and Stability

Property Target Compound (2-(Acryloyloxy)ethyl) (3-Acrylamidopropyl)
Molecular Weight (g/mol) 237.72 193.67 210.7
Solubility in Water High High Moderate
pH Stability 5.0–7.5 3.0–9.0 4.0–10.0
Reactivity Moderate (methoxy) High (acrylate) Low (amide)

Research Insights

Recent studies highlight the target compound’s unique balance of hydrophilicity (hydroxypropyl) and reactivity (1-oxoallylamino), enabling applications in stimuli-responsive materials . However, its methoxy group limits radical polymerization efficiency compared to acrylate-based analogs .

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